2-[(1-Methoxypropan-2-yl)amino]propan-1-ol 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783190
InChI: InChI=1S/C7H17NO2/c1-6(4-9)8-7(2)5-10-3/h6-9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol

CAS No.:

Cat. No.: VC17783190

Molecular Formula: C7H17NO2

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol -

Specification

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
IUPAC Name 2-(1-methoxypropan-2-ylamino)propan-1-ol
Standard InChI InChI=1S/C7H17NO2/c1-6(4-9)8-7(2)5-10-3/h6-9H,4-5H2,1-3H3
Standard InChI Key LDYDPLGMSVAHOK-UHFFFAOYSA-N
Canonical SMILES CC(CO)NC(C)COC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol has the molecular formula C₇H₁₇NO₂, consisting of:

  • A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).

  • A (1-methoxypropan-2-yl)amino substituent at position 2, featuring:

    • A secondary amine group (-NH-).

    • A methoxy group (-OCH₃) at position 1 of the propan-2-yl side chain.

The compound’s chirality arises from the stereocenter at position 2 of the propan-2-yl group, making enantioselective synthesis critical for pharmaceutical applications .

Physicochemical Properties

While direct measurements for this compound are scarce, properties can be extrapolated from structurally similar molecules:

PropertyValue (Estimated)Source CompoundReference
Molecular Weight159.22 g/mol(S)-2-amino-1-propanol
Boiling Point190–210°C(R)-1-methoxypropan-2-amine
Density0.92–0.98 g/cm³2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol
Water SolubilityHigh(S)-2-amino-1-propanol hydrochloride

The presence of polar functional groups (hydroxyl, amine, methoxy) suggests high solubility in polar solvents like water or ethanol, consistent with behaviors observed in (S)-2-amino-1-propanol hydrochloride .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol can be adapted from patented processes for (S)-2-amino-1-propanol . Two primary pathways are viable:

Hydrochloric Acid-Mediated Aminolysis

This method involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions:

  • Reaction Setup:

    • (S)-1-methoxy-2-propylamine (0.6 mol) is slowly added to 37% HCl (1.5 mol) at <30°C to prevent exothermic side reactions .

    • The mixture is heated in an autoclave at 135–140°C under 19–30 bar pressure for 1–12 hours .

  • Work-Up:

    • Distillation removes water, yielding (S)-2-amino-1-propanol hydrochloride as a viscous oil .

    • Basification with NaOH (pH >12) liberates the free base, which is purified via distillation or azeotropic methods .

Yield: >50% with enantiomeric excess (ee) matching the starting material .

Reflux-Based Aminolysis

An alternative approach uses prolonged reflux at atmospheric pressure:

  • (S)-1-methoxy-2-propylamine and HCl are refluxed at 100°C for 48–60 hours, with incremental HCl additions .

  • This method avoids high-pressure equipment but requires longer reaction times .

Comparative Analysis of Synthetic Conditions

ParameterAutoclave MethodReflux Method
Temperature135–140°C100°C
Pressure19–30 barAtmospheric
Reaction Time1–12 hours48–60 hours
Yield>50%Comparable
Equipment ComplexityHigh (autoclave required)Low

The autoclave method is preferred for industrial scalability due to shorter reaction times and higher throughput .

Structural Elucidation and Analytical Data

Spectroscopic Characterization

While direct data for 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unavailable, key peaks from analogous compounds include:

  • ¹H NMR (similar to (S)-2-amino-1-propanol ):

    • δ 1.02 ppm (d, 3H, CH₃).

    • δ 3.26–3.45 ppm (m, 3H, CH₂OH and CH-NH).

    • δ 3.30 ppm (s, 3H, OCH₃).

  • ¹³C NMR:

    • δ 19 ppm (CH₃).

    • δ 49–69 ppm (CH₂OH, CH-NH, OCH₃).

Applications in Pharmaceutical Synthesis

Role as a Chiral Intermediate

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol serves as a precursor for antibiotics like Levofloxacin, where chirality is critical for bioactivity . The methoxy group enhances metabolic stability compared to non-substituted analogs.

Comparative Advantages Over Similar Compounds

Feature2-[(1-Methoxypropan-2-yl)amino]propan-1-ol(S)-2-amino-1-propanol
Metabolic StabilityEnhanced (due to methoxy group)Moderate
Synthetic ComplexityHigher (additional methoxy substitution)Lower
Pharmaceutical UseAntibiotic intermediatesBroad-spectrum APIs

Challenges and Future Directions

Enantioselective Synthesis

Current methods rely on chiral starting materials like (S)-1-methoxy-2-propylamine, which are costly . Catalytic asymmetric synthesis could reduce dependence on enantiopure precursors.

Scalability Improvements

Optimizing autoclave conditions (e.g., continuous flow systems) may enhance yields and reduce energy consumption .

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